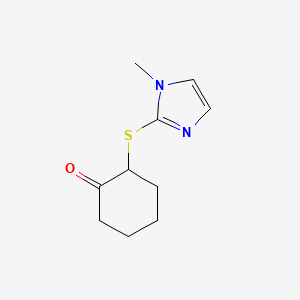

2-((1-Methyl-1h-imidazol-2-yl)thio)cyclohexan-1-one

Description

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one is a heterocyclic compound featuring a cyclohexanone backbone substituted at the 2-position with a thioether-linked 1-methylimidazole group. This structure combines the rigidity of the cyclohexanone ring with the electron-rich imidazole moiety, making it a candidate for applications in medicinal chemistry and materials science.

Key structural attributes:

- Cyclohexanone core: Provides a hydrophobic alicyclic framework.

- Molecular formula: Likely C₁₀H₁₄N₂OS (estimated molecular weight ~210.3 g/mol).

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-one |

InChI |

InChI=1S/C10H14N2OS/c1-12-7-6-11-10(12)14-9-5-3-2-4-8(9)13/h6-7,9H,2-5H2,1H3 |

InChI Key |

YMXPXLBABUWMLL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SC2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-mercapto-1-methylimidazole under basic conditions. The reaction proceeds through the formation of a thioether linkage between the cyclohexanone and the imidazole ring. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the thioether linkage can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone

Structure: Features an ethanone backbone substituted with a hydroxyphenyl group and a 1-methylimidazole-thioether moiety .

- Molecular formula : C₁₂H₁₂N₂O₂S (MW = 248.3 g/mol).

- Key differences: Backbone: Ethanone vs. cyclohexanone, resulting in reduced steric hindrance.

- Synthesis : Prepared via nucleophilic substitution of methylthio intermediates, similar to methods described for imidazol-5(4H)-ones .

- Stability : Stored at +4°C, indicating moderate stability under refrigeration .

2-(Methylthio)-1H-imidazol-5(4H)-ones

Structure : Imidazolone core (a fused imidazole-ketone system) with a methylthio substituent .

- Molecular formula : Varies by substitution (e.g., C₅H₆N₂OS for unsubstituted derivatives).

- Key differences: Conjugated system: The imidazolone ring enables extended π-conjugation, altering electronic properties compared to the non-conjugated cyclohexanone derivative. Reactivity: The methylthio group undergoes nucleophilic substitution with amines, a trait shared with the target compound .

- Synthesis : Microwave-assisted condensation of thiohydantoins with aldehydes, followed by methyl iodide treatment .

Bis{2-[(2-chloroethyl)thio]ethyl} Ether

Structure : Ether backbone with chloroethylthio substituents .

- Molecular formula : C₈H₁₆Cl₂OS₂ (MW = 271.24 g/mol).

- Key differences: Backbone: Ether linkage vs. ketone, reducing electrophilicity.

- Applications : Likely used in chemical warfare or polymer chemistry due to its reactive thioether and chloro groups .

Data Table: Comparative Analysis of Key Properties

Biological Activity

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C₁₀H₁₄N₂OS

- Molecular Weight : 214.29 g/mol

- CAS Number : 1506908-65-1

- Structure : The compound features a cyclohexanone moiety linked to a thioether group with a methyl-substituted imidazole.

Antiviral Activity

Recent studies have indicated that compounds containing imidazole and thioether functionalities exhibit significant antiviral properties. For instance, derivatives similar to this compound have been evaluated for antiviral efficacy against various viruses, including hepatitis C virus (HCV).

A study reported that thiosemicarbazone derivatives demonstrated potent activity against bovine viral diarrhea virus (BVDV), which serves as a model for HCV. The selectivity index (SI) for some derivatives was notably higher than that of established antiviral agents like ribavirin, suggesting a promising avenue for the development of new antiviral therapies .

Anticancer Activity

The anticancer potential of imidazole-based compounds has been well-documented. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For example, derivatives of thiosemicarbazones have been tested against various human tumor cell lines, demonstrating significant cytotoxic effects .

The mechanism of action often involves the induction of apoptosis in cancer cells, mediated through pathways such as the activation of caspases and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | LCLC-103H | 5.0 | Apoptosis induction |

| Compound B | A-427 | 3.5 | Caspase activation |

| 2-Cyclohexanone | Various (unspecified) | 4.0 | Cell cycle arrest |

Study on Antiviral Properties

In one notable study, derivatives similar to this compound were synthesized and tested for their antiviral activity against BVDV. The most effective compounds exhibited an EC50 value as low as 0.7 µM, indicating strong antiviral potential .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of imidazole-containing compounds. A series of analogs were synthesized and evaluated against various cancer cell lines, revealing IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.